REACTION_SMILES
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[CH2:8]([c:9]1[cH:10][cH:11][cH:12][cH:13][cH:14]1)[N:15]1[CH2:16][CH2:17][CH:18]([N:21]2[CH2:22][CH2:23][c:24]3[cH:25][cH:26][c:27]([F:30])[cH:28][c:29]32)[CH2:19][CH2:20]1.[CH3:31][c:32]1[cH:33][cH:34][cH:35][cH:36][cH:37]1.[Cl:1][C:2]([O:3][CH:4]([Cl:5])[CH3:6])=[O:7]>>[NH:15]1[CH2:16][CH2:17][CH:18]([N:21]2[CH2:22][CH2:23][c:24]3[cH:25][cH:26][c:27]([F:30])[cH:28][c:29]32)[CH2:19][CH2:20]1
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Name
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Fc1ccc2c(c1)N(C1CCN(Cc3ccccc3)CC1)CC2
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1ccc2c(c1)N(C1CCN(Cc3ccccc3)CC1)CC2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(Cl)OC(=O)Cl
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Name
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Type
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product
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Smiles
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Fc1ccc2c(c1)N(C1CCNCC1)CC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |